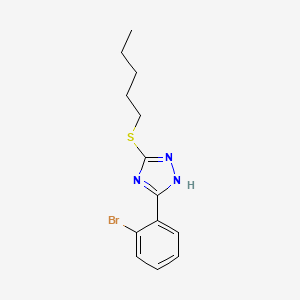
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group and a pentylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with pentylthiol in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with different functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydrotriazoles.
科学的研究の応用
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用機序
The mechanism of action of 5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The bromophenyl group can enhance the compound’s binding affinity to its target, while the pentylsulfanyl group can modulate its solubility and bioavailability.
類似化合物との比較
Similar Compounds
5-(2-Bromophenyl)-1H-tetrazole: Similar structure but with a tetrazole ring instead of a triazole ring.
2-(2-Bromophenyl)ethylamine: Contains a bromophenyl group but lacks the triazole ring and pentylsulfanyl group.
Uniqueness
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and pentylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups with the triazole ring enhances its potential for diverse applications in various fields.
特性
CAS番号 |
832150-83-1 |
|---|---|
分子式 |
C13H16BrN3S |
分子量 |
326.26 g/mol |
IUPAC名 |
5-(2-bromophenyl)-3-pentylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H16BrN3S/c1-2-3-6-9-18-13-15-12(16-17-13)10-7-4-5-8-11(10)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) |
InChIキー |
BJHUWIPFARCLSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NNC(=N1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


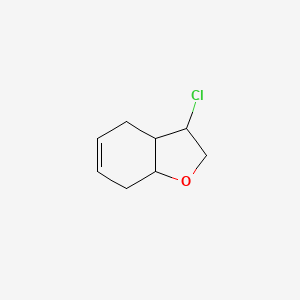

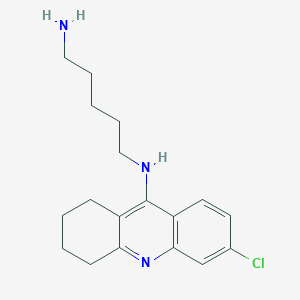
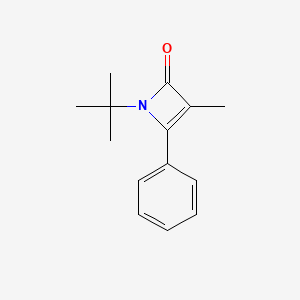
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
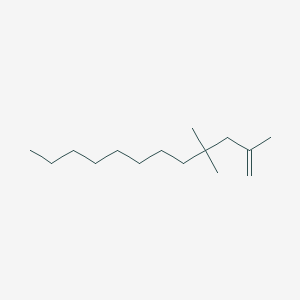
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)

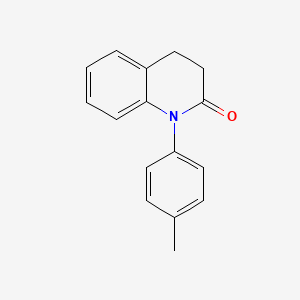
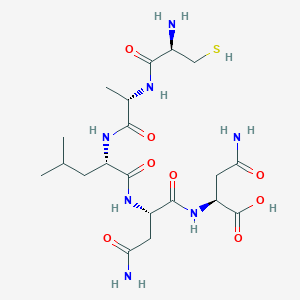
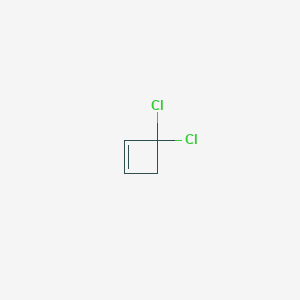

![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
